4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the decenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bond can produce a saturated alkyl chain .
Scientific Research Applications
4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the decenyl side chain play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- (3aR,4R,5R,6aS)-Hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl Ester
Uniqueness
4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its specific structural features, such as the decenyl side chain and the multiple hydroxyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H30O4 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(E)-3-hydroxydec-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C17H30O4/c1-2-3-4-5-6-7-12(18)8-9-13-14-10-17(20)21-16(14)11-15(13)19/h8-9,12-20H,2-7,10-11H2,1H3/b9-8+ |
InChI Key |
MSJHYEATPNMCQC-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/C1C2CC(OC2CC1O)O)O |
Canonical SMILES |
CCCCCCCC(C=CC1C2CC(OC2CC1O)O)O |
Origin of Product |
United States |
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